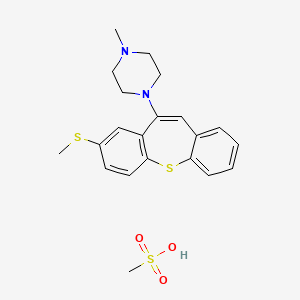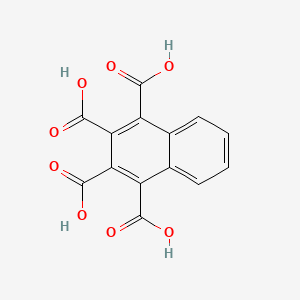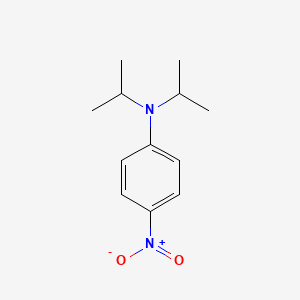![molecular formula C18H14 B14680261 (9Z,11Z,13Z)-Cyclonona[ef]heptalene CAS No. 33349-27-8](/img/structure/B14680261.png)
(9Z,11Z,13Z)-Cyclonona[ef]heptalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,11Z,13Z)-Cyclonona[ef]heptalene is a polycyclic aromatic hydrocarbon with a unique structure that includes a heptalene framework. This compound is part of a class of nonalternant hydrocarbons, which are characterized by their intriguing topological structures and optoelectronic properties . The presence of odd-membered rings in its structure contributes to its unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves several steps, including the formation of the heptalene core. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of heptalene derivatives often requires the use of strong bases and high temperatures to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(9Z,11Z,13Z)-Cyclonona[ef]heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(9Z,11Z,13Z)-Cyclonona[ef]heptalene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its derivatives have been studied for their potential biological activities, including anticancer properties . In the field of materials science, this compound and its derivatives are investigated for their optoelectronic properties, making them potential candidates for use in organic electronic devices .
Wirkmechanismus
The mechanism of action of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves its interaction with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the upregulation of specific genes and proteins . Additionally, its optoelectronic properties are influenced by its unique π-conjugated system, which affects its electronic structure and behavior .
Vergleich Mit ähnlichen Verbindungen
(9Z,11Z,13Z)-Cyclonona[ef]heptalene can be compared with other similar compounds, such as azulene and pentalene. These compounds also belong to the class of nonalternant hydrocarbons and share some structural similarities. this compound is unique due to its specific arrangement of rings and the presence of the heptalene core . Other similar compounds include cyclopenta[ef]heptalene and its derivatives, which exhibit different electronic properties and reactivity .
Eigenschaften
CAS-Nummer |
33349-27-8 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
tricyclo[9.6.1.06,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C18H14/c1-2-4-10-16-12-6-8-14-17-13-7-5-11-15(9-3-1)18(16)17/h1-14H |
InChI-Schlüssel |
VCMJMBOFHXCMIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC2=CC=CC=C3C2=C(C=C1)C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


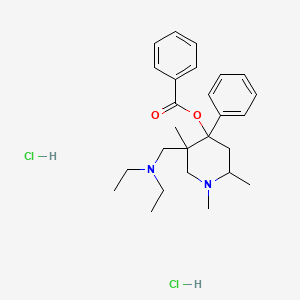
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)


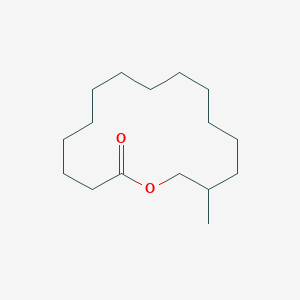
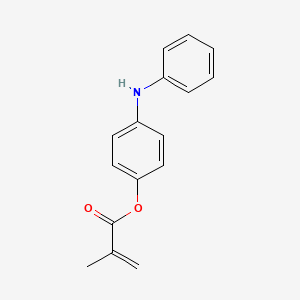
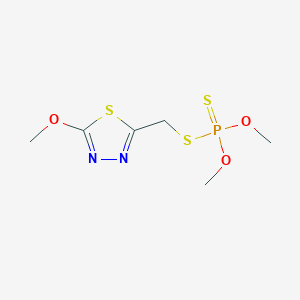
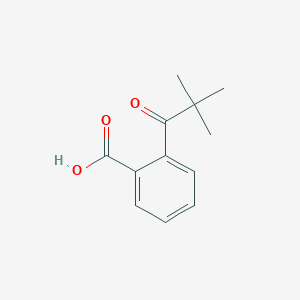
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
